N-Desethyl Chloroquine Hydrochloride
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Overview
Description
N-Desethyl Chloroquine Hydrochloride is a metabolite of hydroxychloroquine and chloroquine, which are well-known for their antimalarial properties. This compound has gained attention due to its therapeutic potential in treating various diseases, including rheumatoid arthritis and systemic lupus erythematosus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl Chloroquine Hydrochloride typically involves the N-dealkylation of chloroquine. This process can be achieved through various chemical reactions, including the use of reagents such as hydrogen peroxide and acetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) to ensure purity and quality. The process includes the extraction and purification of the compound from chloroquine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-Desethyl Chloroquine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
N-Desethyl Chloroquine Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Desethyl Chloroquine Hydrochloride involves its interaction with lysosomal activity and autophagy. It interferes with membrane stability and alters signaling pathways and transcriptional activity, resulting in the modulation of cytokine production. This compound targets various molecular pathways, including those involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A parent compound with similar antimalarial properties but different pharmacokinetics.
Hydroxychloroquine: A derivative with similar therapeutic applications but different metabolic pathways.
Amodiaquine: Another 4-aminoquinoline compound with similar antimalarial activity.
Uniqueness
N-Desethyl Chloroquine Hydrochloride is unique due to its specific metabolic pathway and its potential for therapeutic applications beyond malaria treatment. Its ability to modulate immune responses and its role in treating autoimmune diseases set it apart from other similar compounds .
Properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3.ClH/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEUGBWALMVNQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15912-96-6 |
Source
|
Record name | 1,4-Pentanediamine, N4-(7-chloro-4-quinolinyl)-N1-ethyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15912-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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